molecular formula C10H9BrN4O B14317403 {2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol CAS No. 112547-00-9

{2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol

Cat. No.: B14317403
CAS No.: 112547-00-9
M. Wt: 281.11 g/mol
InChI Key: IPSLOIRTUZLXSV-UHFFFAOYSA-N
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Description

{2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol is a chemical compound that features a bromophenyl group attached to a hydrazinylidene-imidazolylmethanol core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol typically involves the reaction of 4-bromophenylhydrazine with an appropriate imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromine atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a catalyst or under reflux conditions.

Major Products:

    Oxidation: Formation of corresponding imidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: In biological research, {2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or inhibitor in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings. Its reactivity and functional groups allow for the modification of material properties.

Mechanism of Action

The mechanism of action of {2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the imidazole moiety can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Similar Compounds:

  • {2-[2-(4-Chlorophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol
  • {2-[2-(4-Fluorophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol
  • {2-[2-(4-Methylphenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol

Comparison: Compared to its analogs, this compound exhibits unique reactivity due to the presence of the bromine atom. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and methyl groups can influence the compound’s chemical behavior and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

112547-00-9

Molecular Formula

C10H9BrN4O

Molecular Weight

281.11 g/mol

IUPAC Name

[2-[(4-bromophenyl)diazenyl]-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C10H9BrN4O/c11-7-1-3-8(4-2-7)14-15-10-12-5-9(6-16)13-10/h1-5,16H,6H2,(H,12,13)

InChI Key

IPSLOIRTUZLXSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=NC=C(N2)CO)Br

Origin of Product

United States

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